molecular formula C7H12N4O B13259747 1-(5-Methyl-1,2,4-oxadiazol-3-yl)piperazine

1-(5-Methyl-1,2,4-oxadiazol-3-yl)piperazine

Cat. No.: B13259747
M. Wt: 168.20 g/mol
InChI Key: RGGSNFVJBZMGMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Methyl-1,2,4-oxadiazol-3-yl)piperazine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, serving as a versatile synthon for developing novel therapeutic agents . The structure combines a 1,2,4-oxadiazole heterocycle, recognized for its bioisosteric properties and metabolic stability, with a piperazine ring, a privileged scaffold known to enhance solubility and receptor binding in bioactive molecules . This molecular architecture makes it a valuable precursor for constructing compounds targeting a wide spectrum of biological activities. The 1,2,4-oxadiazole ring system is a well-documented pharmacophore in numerous commercially available drugs and investigational compounds, with demonstrated applications in research areas including central nervous system (CNS) disorders, oncology, and infectious diseases . As a building block, this compound can be utilized to create novel chemical entities for high-throughput screening and structure-activity relationship (SAR) studies. Researchers value this scaffold for its potential to interact with various enzymatic targets and receptors, owing to the hydrogen-bond accepting capacity of the oxadiazole nitrogen atoms and the ease of functionalization at the piperazine nitrogen . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C7H12N4O

Molecular Weight

168.20 g/mol

IUPAC Name

5-methyl-3-piperazin-1-yl-1,2,4-oxadiazole

InChI

InChI=1S/C7H12N4O/c1-6-9-7(10-12-6)11-4-2-8-3-5-11/h8H,2-5H2,1H3

InChI Key

RGGSNFVJBZMGMM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NO1)N2CCNCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)piperazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-methyl-1,2,4-oxadiazole-3-carboxylic acid with piperazine under dehydrating conditions. This reaction can be facilitated by using reagents such as thionyl chloride or phosphorus oxychloride to activate the carboxylic acid group, followed by cyclization with piperazine .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Methyl-1,2,4-oxadiazol-3-yl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological and chemical properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)piperazine involves its interaction with specific molecular targets in biological systems. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound can inhibit inflammatory mediators and modulate neurotransmitter activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Piperazine-Oxadiazole Motifs

The following table summarizes compounds structurally related to 1-(5-methyl-1,2,4-oxadiazol-3-yl)piperazine:

Compound Name Key Structural Features Pharmacological Target Reference
GR127935 Biphenyl core with 5-methyl-oxadiazole and piperazine 5-HT1B/1D receptor antagonist
SB-616234-A Dimethylpiperazine, oxadiazole, and indole Selective 5-HT1B antagonist
L694247 Oxadiazole linked to indole-ethylamine 5-HT1F receptor ligand
1-(3-Chlorophenyl)piperazine (mCPP) Chlorophenyl substitution on piperazine Serotonin receptor agonist
5-(5-Nitroaryl)-1,3,4-thiadiazole-piperazine Thiadiazole instead of oxadiazole Kinase inhibitor intermediate
Key Observations:
  • Oxadiazole vs.
  • Substituent Effects : Aryl substitutions (e.g., biphenyl in GR127935) enhance receptor selectivity. For example, GR127935's biphenyl group increases 5-HT1B/1D antagonism by 100-fold compared to simpler aryl analogs .
  • Piperazine Modifications : N-Benzylation (e.g., mCPP) or dimethylation (e.g., SB-616234-A) modulates blood-brain barrier penetration and metabolic stability .

Pharmacological Activity Comparison

Serotonin Receptor Affinity
  • 1-(5-Methyl-1,2,4-oxadiazol-3-yl)piperazine: Limited direct data, but derivatives like GR127935 show nanomolar affinity (Ki = 0.3 nM for 5-HT1B) due to the oxadiazole’s hydrogen-bonding capacity .
  • SB-616234-A : Exhibits >500-fold selectivity for 5-HT1B over 5-HT1D, attributed to its dimethylpiperazine and methoxyindole groups .
  • L694247 : Binds 5-HT1F with moderate affinity (EC50 = 50 nM), highlighting the importance of indole-ethylamine motifs .
Kinase Inhibition
  • Derivatives of 1-(5-methyl-1,2,4-oxadiazol-3-yl)piperazine are intermediates in imidazo[4,5-b]pyridine-based kinase inhibitors, showing IC50 values <100 nM for Aurora kinases .
  • Thiadiazole analogs () demonstrate weaker inhibition (IC50 >1 µM), emphasizing the oxadiazole’s superior electronic properties .
Reaction Insights:
  • Oxadiazole formation often employs 2-propanol or DMF under mild heating (45–80°C), favoring cyclization without side reactions .
  • Suzuki coupling in GR127935 synthesis introduces biphenyl groups critical for receptor binding .

Physicochemical Properties

Compound LogP PSA (Ų) Solubility
1-(5-Methyl-1,2,4-oxadiazol-3-yl)piperazine N/A N/A Low (hydrophobic)
GR127935 3.8 85 Moderate (DMF-soluble)
mCPP 2.1 30 High (aqueous)
  • The oxadiazole ring increases LogP compared to thiadiazole or triazole analogs, impacting bioavailability .

Biological Activity

1-(5-Methyl-1,2,4-oxadiazol-3-yl)piperazine is a compound derived from the 1,2,4-oxadiazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, focusing on its anticancer, anticonvulsant, antimicrobial, and neuroprotective activities.

Structure and Synthesis

The compound features a piperazine moiety linked to a 5-methyl-1,2,4-oxadiazole ring. The synthesis of such derivatives often involves the reaction of piperazine with various oxadiazole precursors. This structural configuration is pivotal for its biological activity.

Anticancer Activity

Compounds containing the oxadiazole ring have demonstrated significant anticancer properties across various studies. For instance:

  • Cytotoxicity : A study reported that derivatives of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)piperazine exhibited cytotoxic effects against multiple cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) with IC50 values indicating potent activity .
Cell Line IC50 (µM)
HeLa8.5
MCF-712.3
SW11610.7
HepG29.0
  • Mechanism of Action : The mechanism is believed to involve the inhibition of key enzymes such as histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation .

Anticonvulsant Activity

Research has demonstrated that derivatives of this compound exhibit anticonvulsant properties:

  • In Vivo Studies : In a study using the maximal electroshock seizure (MES) model in Wistar rats, several derivatives showed significant anticonvulsant activity comparable to phenytoin without notable neurotoxicity .
Compound Dose (mg/kg) Seizure Protection (%)
8d10085
8e10090
Phenytoin2595

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives has been widely reported:

  • Broad-Spectrum Activity : Compounds have shown efficacy against various bacterial strains and fungi. For example, derivatives were tested against Staphylococcus aureus and Candida albicans, demonstrating significant inhibition .
Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Candida albicans64

Case Studies

Several studies have focused on specific derivatives of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)piperazine:

  • Anticancer Study : A derivative was tested against a panel of twelve human tumor cell lines, revealing high selectivity for renal cancer cells with an IC50 value as low as 1.143 µM .
  • Neuroprotective Effects : Another study highlighted the potential neuroprotective effects against tauopathies such as Alzheimer’s disease due to the inhibition of O-GlcNAcase .

Q & A

Q. Table 1: Key Synthetic Parameters for Piperazine-Oxadiazole Derivatives

ParameterOptimal RangeImpact on Yield/PurityReference
Reaction Temperature80–100°CHigher temps accelerate cyclization
SolventEthanol/AcetonitrileBalances solubility and reflux
CatalystK₂CO₃Enhances nucleophilicity of piperazine

Q. Table 2: Common Bioassay Conditions for Enzyme Inhibition Studies

Assay ComponentRecommendationRationaleReference
Incubation Time30–60 minEnsures equilibrium binding
Substrate Conc.10–50 µMAvoids substrate inhibition
Positive ControlAcetazolamideValidates carbonic anhydrase assay

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